molecular formula C18H23FN4O8 B606989 Dcfpyl CAS No. 1423758-00-2

Dcfpyl

Numéro de catalogue B606989
Numéro CAS: 1423758-00-2
Poids moléculaire: 442.4
Clé InChI: OLWVRJUNLXQDSP-RYUDHWBXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

18F-DCFPyL is a urea-based small-molecule inhibitor of prostate-specific membrane antigen (PSMA) that was developed at Johns Hopkins University . It was approved by the Food and Drug Administration for evaluation before definitive therapy and for biochemical recurrence .


Synthesis Analysis

The automated radiosynthesis of [18F]DCFPyL can be achieved via a direct radiofluorination synthesis route in a single reactor automated synthesis unit . The process involves a direct nucleophilic heteroaromatic substitution reaction . The synthesis is completed within 55 minutes, including HPLC purification, and yields the radiotracer [18F]DCFPyL in decay-corrected radiochemical yields of 23±5% .


Molecular Structure Analysis

18F-DCFPyL is a urea-based small molecule . It acts as an inhibitor of the prostate-specific membrane antigen (PSMA) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [18F]DCFPyL include a direct nucleophilic heteroaromatic substitution reaction .

Applications De Recherche Scientifique

  • Detection of Recurrent or Metastatic Prostate Cancer : 18F-DCFPyL is an FDA-approved radiotracer that targets the prostate-specific membrane antigen (PSMA) and is used in detecting recurrent or metastatic prostate cancer. It has been observed that non-prostatic diseases expressing PSMA can mimic prostate cancer in imaging, emphasizing the need for careful interpretation of results (Spinali, Papke, & Shah, 2023).

  • Efficient Production for Clinical Use : Research has demonstrated a simplified and efficient production method for [18 F]DCFPyL, enabling its automated preparation and large-batch production. This development is significant for its clinical application in imaging prostate cancer (Dornan et al., 2018).

  • Clinical Use and Image Interpretation Guidelines : Following FDA approval, guidelines have been established for the acquisition, interpretation, and reporting of 18F-DCFPyL PET/CT and PET/MR scans. These are essential for nuclear medicine physicians and radiologists in clinical practice (Song, Iagaru, & Rowe, 2021).

  • Localizing Disease and Impact on Patient Management : In a study of biochemically recurrent prostate cancer, 18F-DCFPyL PET/CT showed a high positivity rate compared to other imaging modalities, leading to significant changes in patient management in 60% of the cases (Song et al., 2019).

  • Semiquantitative Parameters in Imaging : Another study focused on the variability in normal-organ uptake of 18F-DCFPyL, which is crucial for understanding its biodistribution and for therapeutic monitoring (Li et al., 2017).

  • Diagnostic Performance in Biochemically Recurrent Prostate Cancer : The CONDOR study showed that 18F-DCFPyL-PET/CT had a high correct localization rate, indicating its efficacy in detecting prostate cancer in the context of biochemical recurrence and negative standard imaging (Morris et al., 2021).

  • Imaging in Preclinical Prostate Cancer Models : Automated synthesis and validation of [18F]DCFPyL in preclinical prostate cancer models have shown its potential for clinical applications. The radiopharmacological evaluation confirmed high PSMA-mediated tumor uptake combined with superior clearance parameters (Bouvet et al., 2016).

Orientations Futures

The OSPREY and CONDOR clinical trials have demonstrated the superiority of 18F-DCFPyL over conventional imaging modalities for the staging and restaging of prostate cancer . The remarkable diagnostic accuracy of PSMA-PET is reshaping prostate cancer imaging and the modularity of these agents hint at exciting new diagnostic and therapeutic opportunities that have the potential to improve the care of patients with prostate cancer as a whole .

Propriétés

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(6-fluoropyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWVRJUNLXQDSP-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114097
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dcfpyl

CAS RN

1423758-00-2
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423758-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DCFPYL
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423758002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIFLUFOLASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VH67YON8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3,460
Citations
SP Rowe, KJ Macura, E Mena, AL Blackford… - Molecular imaging and …, 2016 - Springer
… publication, [ 18 F]DCFPyL is notable for markedly reduced blood … of the ability of [ 18 F]DCFPyL to detect suspected sites of … [ 18 F]DCFPyL PET; and d coronal [ 18 F]DCFPyL PET/CT …
Number of citations: 243 link.springer.com
KJ Pienta, MA Gorin, SP Rowe, PR Carroll… - The Journal of …, 2021 - auajournals.org
… The high positive predictive value observed in both cohorts indicates that 18 F-DCFPyL-positive lesions are likely to represent disease, supporting the potential utility of 18 F-DCFPyL-…
Number of citations: 188 www.auajournals.org
G Ferreira, A Iravani, MS Hofman, RJ Hicks - Cancer Imaging, 2019 - Springer
… While the optimal time point for 18 F-DCFPyL is not yet fully established, preliminary data support imaging at 120 min post injection [38]. Accordingly, our 18 F-DCFPyL protocol has …
Number of citations: 59 link.springer.com
M Wondergem, BHE Jansen, FM van der Zant… - European journal of …, 2019 - Springer
… F-DCFPyL, which offer enhanced image quality and therefore potentially increased detection of small metastases. In this study we evaluate the lesion detection efficacy of 18 F-DCFPyL …
Number of citations: 62 link.springer.com
V Bouvet, M Wuest, HS Jans, N Janzen, AR Genady… - EJNMMI research, 2016 - Springer
… that [ 18 F]DCFPyL is a promising radiotracer for … F]DCFPyL as a radiopharmaceutical for PET imaging of PSMA. Here, we describe a novel automated radiosynthesis of [ 18 F]DCFPyL …
Number of citations: 85 link.springer.com
MCF Cysouw, BHE Jansen, T van de Brug… - European journal of …, 2021 - Springer
Purpose Quantitative prostate-specific membrane antigen (PSMA) PET analysis may provide for non-invasive and objective risk stratification of primary prostate cancer (PCa) patients. …
Number of citations: 90 link.springer.com
SP Rowe, A Buck, RA Bundschuh… - Nuklearmedizin …, 2022 - thieme-connect.com
… also utilized [ 18 F]DCFPyL PET/CT for response assessment, … of [ 18 F]DCFPyL in various clinical settings for men with PC. … klinischen Nutzen von [ 18 F]DCFPyL bei Männern mit PC in …
Number of citations: 16 www.thieme-connect.com
SP Rowe, MA Gorin, HJ Hammers… - Annals of nuclear …, 2015 - Springer
… identifiable by abnormal 18 F-DCFPyL uptake, with overall more … F-DCFPyL uptake ranged from subtle to intense with … sensitivity for 18 F-DCFPyL compared to conventional imaging in …
Number of citations: 156 link.springer.com
FL Giesel, L Will, I Lawal, T Lengana… - Journal of Nuclear …, 2018 - Soc Nuclear Med
… DCFPyL and 18 F-PSMA-1007 for local tumor, lymph node metastases, and bone metastases. With regard to normal organs, 18 F-DCFPyL … with both 18 F-DCFPyL and 18 F-PSMA-1007…
Number of citations: 163 jnm.snmjournals.org
BHE Jansen, M Yaqub, J Voortman… - Journal of Nuclear …, 2019 - Soc Nuclear Med
… 18 F-DCFPyL uptake is thus desired. Moreover, quantification of 18 F-DCFPyL uptake may serve … In this study, we aimed to validate simplified methods for quantification of 18 F-DCFPyL …
Number of citations: 41 jnm.snmjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.